5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole
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Overview
Description
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is a chemical compound with the molecular formula C7H5ClF3NOS2 and a molecular weight of 275.7 g/mol . This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science. It is often used as an intermediate in the synthesis of pesticides, fungicides, and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole typically involves the following steps :
Step 1: Reacting 3,4,4-trifluoro-3-buten-1-ol with thionyl chloride to obtain 3,4,4-trifluoro-3-buten-1-sulfonyl chloride.
Step 2: Reacting the obtained sulfonyl chloride with sulfur and nitrogen sources to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]thiazole
- 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)thio]thiazole
Uniqueness
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is unique due to its specific sulfinyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and thio analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfinyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NOS2/c8-5-3-12-7(14-5)15(13)2-1-4(9)6(10)11/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKFECQBGFGHIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)CCC(=C(F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466999 |
Source
|
Record name | AGN-PC-009RVR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318290-97-0 |
Source
|
Record name | AGN-PC-009RVR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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